

# Jaktinib Demonstrates Efficacy in Ruxolitinib-Resistant Myelofibrosis, Offering a New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JAK-IN-35 |           |
| Cat. No.:            | B1682784  | Get Quote |

For researchers, scientists, and drug development professionals, the emergence of Jaktinib presents a promising alternative for myelofibrosis (MF) patients who have developed resistance or intolerance to the frontline therapy, ruxolitinib. Clinical trial data indicates that Jaktinib achieves significant spleen volume reduction and symptom improvement in this challenging patient population. This guide provides a comparative overview of Jaktinib's performance against other therapeutic options, supported by available experimental data and detailed methodologies.

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating constitutional symptoms.[1] Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and JAK2, has been the standard of care for intermediate-and high-risk MF.[1] However, a significant portion of patients eventually lose response or become intolerant to ruxolitinib, posing a significant clinical challenge.[2]

Jaktinib, a novel oral inhibitor of JAK and activin A receptor type 1 (ACVR1), has shown promising results in patients with MF who are refractory to or have relapsed after ruxolitinib treatment.[2][3] Its dual mechanism of action not only targets the hyperactive JAK-STAT signaling pathway driving myeloproliferation but also addresses anemia, a common and challenging complication of MF.[4]



# Comparative Efficacy of JAK Inhibitors Post-Ruxolitinib Failure

The following table summarizes the clinical efficacy of Jaktinib and other JAK inhibitors used in patients with myelofibrosis who have previously been treated with ruxolitinib. Data is derived from various clinical trials and indirect treatment comparisons.



| Drug        | Mechanism<br>of Action                         | Trial<br>(Setting)                                                        | Spleen Volume Reduction (SVR) ≥35% at Week 24             | Total Symptom Score (TSS) Reduction ≥50% at Week 24               | Key<br>Adverse<br>Events<br>(Grade ≥3)                             |
|-------------|------------------------------------------------|---------------------------------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------|
| Jaktinib    | JAK, ACVR1<br>inhibitor                        | Phase 2<br>(Ruxolitinib-<br>refractory/rela<br>psed)                      | 32.4%[2]                                                  | 46.4%[2]                                                          | Anemia (32.4%), Thrombocyto penia (32.4%), Leukocytosis (20.6%)[2] |
| Fedratinib  | Selective<br>JAK2 inhibitor                    | FREEDOM2<br>(Ruxolitinib-<br>exposed)                                     | Statistically superior to Best Available Therapy (BAT)[5] | Statistically superior to Pacritinib (in indirect comparison) [5] | Anemia,<br>Diarrhea,<br>Nausea[6]                                  |
| Momelotinib | JAK1, JAK2,<br>ACVR1<br>inhibitor              | MOMENTUM (JAK inhibitor- exposed)                                         | Non-inferior<br>to ruxolitinib<br>(in JAKi-<br>naïve)[7]  | Lower than ruxolitinib (in JAKi-naïve)                            | Anemia (less<br>than other<br>JAKi),<br>Thrombocyto<br>penia[7]    |
| Pacritinib  | Selective<br>JAK2, FLT3,<br>IRAK1<br>inhibitor | PERSIST-2<br>(Ruxolitinib-<br>exposed,<br>severe<br>thrombocytop<br>enia) | 29% vs 3%<br>for BAT[9]                                   | Numerically<br>favored over<br>BAT[5]                             | Diarrhea, Nausea, Anemia, Thrombocyto penia[6]                     |

# **Experimental Protocols**

The efficacy and safety of Jaktinib in ruxolitinib-refractory or relapsed myelofibrosis was evaluated in a single-arm, open-label, multicenter, phase 2 study.[2]



## Patient Eligibility:

- Diagnosis of primary or post-ET/PV myelofibrosis.[2]
- Previous treatment with ruxolitinib for at least 3 months.[2]
- Inadequate efficacy response (defined as <10% spleen volume reduction or <30% decrease
  in spleen size by palpation) or spleen regrowth after an initial response to ruxolitinib.[2]</li>

#### Treatment:

Jaktinib was administered orally at a dose of 100 mg twice daily.

## **Endpoints:**

- Primary Endpoint: Proportion of patients achieving a spleen volume reduction of ≥35% from baseline (SVR35) at week 24, as measured by MRI or CT.[2]
- Secondary Endpoints: Best spleen response rate at any time, proportion of patients with ≥50% reduction in the Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-SAF TSS), improvement in anemia, and safety.[2]

# Visualizing the Mechanism and a Clinical Trial Workflow

To better understand the underlying biology and the process of clinical evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical clinical trial workflow for a new drug in ruxolitinib-refractory myelofibrosis.





Click to download full resolution via product page

JAK-STAT Signaling Pathway and Inhibition by Jaktinib/Ruxolitinib.





Click to download full resolution via product page

Clinical Trial Workflow for Jaktinib in Ruxolitinib-Refractory Myelofibrosis.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. P1033: JAKTINIB IN PATIENTS WITH MYELOFIBROSIS WHO WERE REFRACTORY OR RELAPSED TO RUXOLITINIB: A SINGLE-ARM, OPEN-LABEL, MULTICENTER, PHASE 2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jaktinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. Indirect treatment comparisons of momelotinib vs pacritinib safety and anemia outcomes in patients with myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of Janus kinase inhibitors in myelofibrosis: a systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of myelofibrosis after ruxolitinib failure PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- To cite this document: BenchChem. [Jaktinib Demonstrates Efficacy in Ruxolitinib-Resistant Myelofibrosis, Offering a New Therapeutic Avenue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682784#jak-in-35-efficacy-in-ruxolitinib-resistant-cells]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com